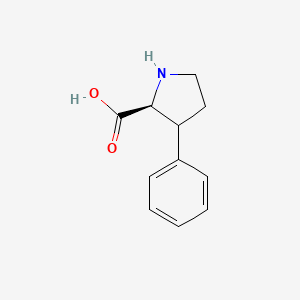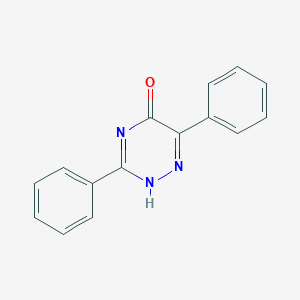
3,6-diphenyl-2H-1,2,4-triazin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Diphenyl-1,2,4-triazin-5-ol The molecular formula of 3,6-Diphenyl-1,2,4-triazin-5-ol is C15H11N3O , and it has a molecular weight of 249.27 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diphenyl-1,2,4-triazin-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzaldehyde with hydrazine hydrate to form a hydrazone intermediate, which then undergoes cyclization with formic acid to yield the triazine ring . The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of 3,6-Diphenyl-1,2,4-triazin-5-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Diphenyl-1,2,4-triazin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazine ring to more reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can introduce various functional groups onto the phenyl rings or the triazine ring .
Applications De Recherche Scientifique
3,6-Diphenyl-1,2,4-triazin-5-ol has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3,6-Diphenyl-1,2,4-triazin-5-ol involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Diphenyl-1,3,5-triazine: Similar in structure but with different substitution patterns on the triazine ring.
2,5-Diphenyl-1,3-oxazoline: Contains an oxazoline ring instead of a triazine ring.
Uniqueness
3,6-Diphenyl-1,2,4-triazin-5-ol is unique due to its specific substitution pattern and the presence of both phenyl rings and a hydroxyl group on the triazine ring.
Propriétés
IUPAC Name |
3,6-diphenyl-2H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c19-15-13(11-7-3-1-4-8-11)17-18-14(16-15)12-9-5-2-6-10-12/h1-10H,(H,16,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBZXBMCQXEFGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=NC2=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NNC(=NC2=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-hydroxybenzene-1-carboximidamide](/img/structure/B7853310.png)
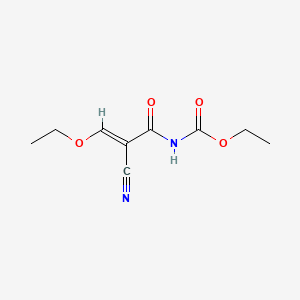
![[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]azanium;chloride](/img/structure/B7853319.png)
![6-[(4-chlorophenyl)sulfanylmethyl]-2-methyl-1H-pyrimidin-4-one](/img/structure/B7853331.png)
![(7-Oxo-5,6-dihydrocyclopenta[f][1,3]benzodioxol-5-yl)azanium;chloride](/img/structure/B7853333.png)
![dimethyl (2E)-2-[(4-methoxyphenyl)hydrazinylidene]-3-oxopentanedioate](/img/structure/B7853338.png)
![ethyl 2-acetylimino-2-[2-(2,5-dichlorophenyl)hydrazinyl]acetate](/img/structure/B7853345.png)
![[1-(4-Chlorophenyl)-2-methoxy-2-oxoethyl]azanium;chloride](/img/structure/B7853347.png)
![[(E)-3-ethoxy-1-(4-methylanilino)-3-oxoprop-1-enyl]azanium;chloride](/img/structure/B7853358.png)
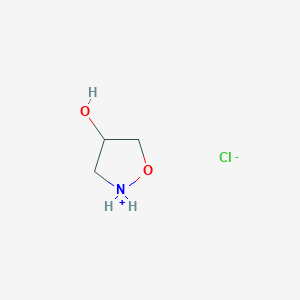
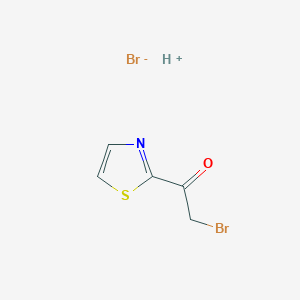
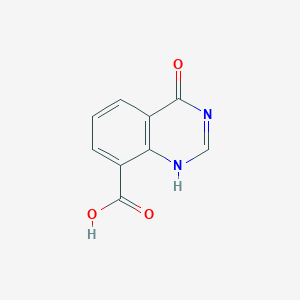
![3-bromo-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7853412.png)
